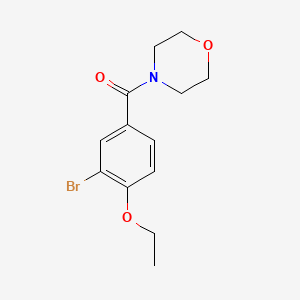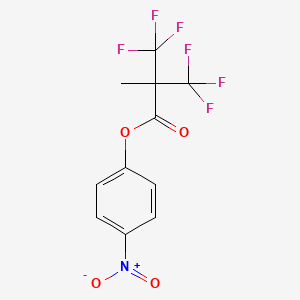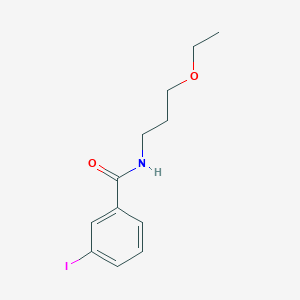
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide
描述
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of acylated derivatives of piperidine. It is a potent inhibitor of the enzyme responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), known as GABA transaminase (GABA-T). CPP-109 has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA. By inhibiting GABA-T, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the mesolimbic pathway, the brain circuitry that is responsible for reward-seeking behavior. This reduction in dopamine activity is thought to be responsible for 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide's ability to reduce drug and alcohol-seeking behavior.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the mesolimbic pathway. Physiologically, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce alcohol consumption in rats.
实验室实验的优点和局限性
One advantage of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is its specificity for GABA-T, which makes it a useful tool for studying the role of GABA in addiction. However, one limitation of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is its short half-life, which makes it difficult to administer in vivo. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
未来方向
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide in the treatment of other disorders, such as epilepsy and depression. Another area of interest is the development of longer-acting analogs of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide that can be administered in vivo. Additionally, further research is needed to fully understand the off-target effects of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide and how they may impact its therapeutic potential.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce alcohol consumption in rats. 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has also been studied for its potential use in the treatment of other disorders, such as epilepsy and depression.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-2-8-20-9-6-12(7-10-20)19-16(21)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXXYQZHULCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)

![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)


![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)

![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
